3-iodo-1-(trifluoromethyl)-1H-indazole
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Overview
Description
3-iodo-1-(trifluoromethyl)-1H-indazole is a chemical compound characterized by the presence of an indazole ring substituted with an iodine atom at the 3-position and a trifluoromethyl group at the 1-position. This compound belongs to the class of heterocyclic aromatic organic compounds, which are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1-(trifluoromethyl)-1H-indazole typically involves the halogenation of 1-(trifluoromethyl)-1H-indazole. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position of the indazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-iodo-1-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, such as the Suzuki-Miyaura coupling reaction using palladium catalysts.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other substituents on the indazole ring.
Cycloaddition Reactions: The indazole ring can undergo cycloaddition reactions with various dienophiles or dipolarophiles to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted indazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the indazole ring.
Reduction Products: Reduced forms of the indazole ring or substituents.
Scientific Research Applications
3-iodo-1-(trifluoromethyl)-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Used as a probe to study biological pathways and molecular interactions due to its unique structural features.
Material Science: Incorporated into polymers and other materials to enhance their thermal and chemical stability.
Agrochemicals: Utilized in the development of pesticides and herbicides due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3-iodo-1-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, further stabilizing the interaction with target proteins .
Comparison with Similar Compounds
Similar Compounds
3-iodo-1-methyl-1H-pyrazole: Similar in structure but with a pyrazole ring instead of an indazole ring.
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a difluoromethyl group and a carboxylic acid functional group.
Uniqueness
3-iodo-1-(trifluoromethyl)-1H-indazole is unique due to the presence of both an iodine atom and a trifluoromethyl group on the indazole ring. This combination imparts distinct electronic and steric properties, making it a valuable scaffold in drug discovery and material science.
Properties
CAS No. |
2680538-91-2 |
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Molecular Formula |
C8H4F3IN2 |
Molecular Weight |
312 |
Purity |
95 |
Origin of Product |
United States |
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